

# Spectroscopic Characterization of Ethylenebis(chloroformate): A Technical Overview

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## Compound of Interest

Compound Name: Ethylenebis(chloroformate)

Cat. No.: B089590

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## Introduction

**Ethylenebis(chloroformate)**, with the linear formula  $\text{ClCO}_2\text{CH}_2\text{CH}_2\text{O}_2\text{CCl}$ , is a chemical intermediate used in various synthetic applications. A thorough understanding of its spectroscopic properties is essential for researchers and professionals in chemical synthesis and drug development for reaction monitoring, quality control, and structural confirmation. This technical guide provides a summary of the expected spectroscopic data for **ethylenebis(chloroformate)**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of directly published experimental spectra for this specific compound, the data presented herein is predicted based on the analysis of its constituent functional groups and data from analogous structures.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **ethylenebis(chloroformate)**. These predictions are derived from known spectral data for ethylene glycol, various alkyl chloroformates, and general principles of spectroscopy.

### $^1\text{H}$ NMR (Proton NMR) Data

The proton NMR spectrum of **ethylenebis(chloroformate)** is expected to be simple due to the molecule's symmetry.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 4.5	Singlet	4H	-CH <sub>2</sub> -

Prediction Justification: The ethylene glycol protons in the parent molecule typically appear around 3.7 ppm. The presence of the electron-withdrawing chloroformate group (-O(C=O)Cl) will deshield the adjacent methylene protons, shifting their resonance downfield. A shift to approximately 4.5 ppm is a reasonable estimate. Due to the symmetrical nature of the molecule, all four protons of the ethylene bridge are chemically equivalent, resulting in a single peak (a singlet).

#### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum is also expected to show two distinct signals corresponding to the two unique carbon environments.

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 68	-CH <sub>2</sub> -
~ 150	C=O

Prediction Justification: The methylene carbons (-CH<sub>2</sub>-) of ethylene glycol are typically found around 63 ppm. The attachment of the chloroformate group will cause a downfield shift, likely to the 65-70 ppm range. The carbonyl carbon of the chloroformate group is expected to be significantly deshielded and appear in the range of 149-155 ppm, which is characteristic for this functional group.

#### IR (Infrared) Spectroscopy Data

The infrared spectrum will be dominated by the strong absorption of the carbonyl group.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~ 1775	Strong	C=O stretch (chloroformate)
~ 1160	Strong	C-O stretch
~ 700	Strong	C-Cl stretch

Prediction Justification: Chloroformates are known to have a strong carbonyl (C=O) stretching vibration at a relatively high frequency, typically around 1775 cm<sup>-1</sup>. Strong C-O stretching bands are also characteristic and are expected around 1160 cm<sup>-1</sup>. The carbon-chlorine (C-Cl) bond will also show a strong absorption, typically in the 600-800 cm<sup>-1</sup> region.

#### Mass Spectrometry (MS) Data

The mass spectrum of **ethylenebis(chloroformate)** is predicted to show specific fragmentation patterns characteristic of chloroformates. The molecular weight of **ethylenebis(chloroformate)** is 186.98 g/mol .

m/z	Predicted Fragment
186/188/190	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for two chlorines)
123/125	[M - COCl] <sup>+</sup>
93	[M - ClCO <sub>2</sub> ] <sup>+</sup>
63	[COCl] <sup>+</sup>

Prediction Justification: The molecular ion peak should be observable, and due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic pattern (M, M+2, M+4). A common fragmentation pathway for chloroformates is the loss of the ethoxycarbonyl radical (-CO<sub>2</sub>R) or the acyl group (-COCl).<sup>[1]</sup> Therefore, fragments corresponding to the loss of a COCl group are expected. The COCl<sup>+</sup> fragment itself is also a likely observation.

## Experimental Protocols

While specific protocols for **ethylenebis(chloroformate)** are not readily available, the following are general methodologies for obtaining the spectroscopic data for a liquid sample such as this.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **ethylenebis(chloroformate)** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , chloroform-d) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a 300 or 400 MHz instrument.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the probe for the specific sample.
  - Acquire a  $^1\text{H}$  spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  - Use a standard pulse sequence with a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a  $^{13}\text{C}$  spectrum using a proton-decoupled pulse sequence.
  - A greater number of scans will be required compared to  $^1\text{H}$  NMR (typically several hundred to thousands) due to the low natural abundance of  $^{13}\text{C}$ .
  - A relaxation delay of 2-5 seconds is generally sufficient.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

### Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, the easiest method is to use Attenuated Total Reflectance (ATR). Place a small drop of the neat liquid sample directly onto the ATR crystal.

Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean ATR crystal or empty salt plates.
  - Record the sample spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

### Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
  - Electron Ionization (EI) is a common ionization method that will induce fragmentation, providing structural information.
- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with a GC system.
- Data Acquisition:
  - The instrument is set to scan over a specific mass-to-charge ( $m/z$ ) range (e.g.,  $m/z$  10-300).
  - The data system records the abundance of each ion at each  $m/z$  value.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **ethylenebis(chloroformate)**.

Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
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